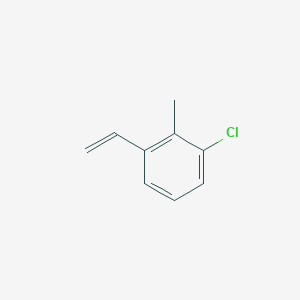

3-Chloro-2-methylstyrene

Description

Significance of Styrene (B11656) Derivatives in Polymer Science and Organic Synthesis

Styrene, with its simple structure of a vinyl group attached to a benzene (B151609) ring, is a cornerstone of the polymer industry. wikipedia.org Its polymerization leads to polystyrene, a widely used plastic known for its transparency, low cost, and ease of fabrication. upertis.ac.idmdpi.com Beyond polystyrene, styrene derivatives, which are styrenes with additional functional groups on the aromatic ring, are crucial for creating a diverse range of polymers with tailored properties. upertis.ac.idacs.org These derivatives are used in the production of materials like acrylonitrile (B1666552) butadiene styrene (ABS), styrene-butadiene rubber (SBR), and various specialty resins. wikipedia.org In organic synthesis, the vinyl group and the aromatic ring of styrene derivatives offer multiple reaction sites for creating complex molecules. acs.org

Overview of Halogenation in Styrenic Compounds

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of styrene monomers is a key strategy for modifying their chemical and physical properties. Halogenation can influence the monomer's reactivity, the thermal stability of the resulting polymer, and its flame retardant properties. mdpi.com For example, halogenated polymers often exhibit increased resistance to combustion. The position and type of halogen on the aromatic ring can have a significant impact on the electronic properties of the vinyl group, thereby affecting the polymerization process and the characteristics of the final polymer. nih.gov The process of hydrohalogenation, the addition of a hydrogen halide to a styrene compound, is one method to produce haloethyl aromatic compounds. google.com

Specific Research Focus on 3-Chloro-2-methylstyrene

Within the broad class of halogenated styrenic monomers, this compound is a compound of specific interest. Its structure, featuring a chlorine atom and a methyl group on the benzene ring in addition to the vinyl group, presents a unique combination of steric and electronic effects. This specific substitution pattern influences its polymerization behavior and the properties of the corresponding polymer, poly(this compound). Research into this monomer aims to understand how these substituents affect its reactivity and to explore the potential applications of its polymers in material science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethenyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPOVBPQYZKVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Methylstyrene

Direct Halogenation Strategies

Direct halogenation of a pre-existing methylstyrene scaffold is the most straightforward conceptual approach. However, achieving the desired 3-chloro-2-methyl substitution pattern is complicated by the directing effects of the substituents already on the aromatic ring.

Electrophilic Chlorination of Methylstyrene Precursors

Achieving regioselective chlorination at the 3-position is therefore challenging and generally not a preferred method due to low yields and the formation of multiple isomers that are difficult to separate. Specialized catalytic systems, potentially using bulky catalysts to direct the electrophile to the less accessible meta-position, could theoretically be explored, but such methods are not commonly reported for this specific transformation. For instance, studies on the chlorination of toluene (B28343) derivatives often show a preference for ortho and para products under electrophilic conditions. rsc.orguliege.be

Radical Halogenation Approaches

Radical halogenation reactions typically proceed via a different mechanism that does not involve the aromatic pi system directly. pearson.com Under conditions that promote the formation of halogen radicals (e.g., UV light or high temperatures), substitution occurs preferentially at the benzylic or allylic position. researchgate.net In the case of 2-methylstyrene (B165405), this would lead to chlorination of the methyl group (forming 2-chloromethylstyrene) or the vinyl group, rather than substitution on the aromatic ring.

While some conditions can favor aromatic radical substitution, these are less common and often not selective. For example, the regioselectivity of chlorination on toluene can be influenced by the solvent system, with chlorinated solvents favoring radical side-chain (α-chlorination) and polar, water-miscible solvents favoring electrophilic aromatic ring chlorination. rsc.org However, directing this radical reaction specifically to the 3-position of the ring on a 2-methylstyrene substrate is not a synthetically viable route.

Multi-step Convergent Synthesis Pathways

Given the limitations of direct halogenation, multi-step syntheses are the more practical and reliable methods for preparing 3-Chloro-2-methylstyrene. These pathways construct the molecule by combining simpler, pre-functionalized fragments.

Grignard Reagent Mediated Coupling Reactions with Vinyl Bromides

A robust strategy involves the formation of an organometallic Grignard reagent from a suitably substituted halobenzene, followed by a coupling reaction. This approach ensures the precise placement of the chloro and methyl groups before the vinyl group is introduced.

The key intermediate, 3-chloro-2-methylphenylmagnesium halide, can be prepared from a 2,6-dihalotoluene, such as 2-bromo-6-chlorotoluene, by reaction with magnesium metal in an inert ether solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com This Grignard reagent is a potent nucleophile. It can then be coupled with a vinyl electrophile, such as vinyl bromide, to form the target molecule, this compound. This type of cross-coupling is often facilitated by a transition metal catalyst to ensure high yields and prevent side reactions like homo-coupling. google.comresearchgate.net

Table 1: Representative Grignard Coupling Reaction

| Starting Material | Reagent 1 | Reagent 2 | Catalyst | Product | Reference |

|---|

This method offers excellent control over the final structure, as the substitution pattern is locked in by the choice of the initial dihalotoluene.

Transition Metal-Catalyzed Coupling Methods

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, which provide powerful and versatile ways to form carbon-carbon bonds. The Suzuki-Miyaura, Heck, and other related reactions are particularly well-suited for synthesizing substituted styrenes. numberanalytics.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. numberanalytics.comlibretexts.org To synthesize this compound, one could react 3-chloro-2-methylphenylboronic acid with a vinyl halide (e.g., vinyl bromide) in the presence of a palladium catalyst and a base. nih.govnobelprize.org Alternatively, the coupling partners could be reversed, using a vinylboronic acid derivative and a 1-halo-3-chloro-2-methylbenzene. The mild conditions and high functional group tolerance of the Suzuki coupling make it a highly attractive method.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For this synthesis, 1-iodo- or 1-bromo-3-chloro-2-methylbenzene could be reacted with ethylene (B1197577) gas. However, controlling the reaction with a gaseous alkene can be technically challenging. A more common variant involves coupling the aryl halide with a stable vinyl source. researchgate.netmdpi.com

Table 2: Overview of Potential Transition Metal-Catalyzed Couplings

| Reaction Name | Aryl Partner | Vinyl Partner | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloro-2-methylphenylboronic acid | Vinyl bromide | Pd(PPh₃)₄, Base | Mild conditions, non-toxic boron reagents | numberanalytics.comlibretexts.org |

| Heck | 1-Iodo-3-chloro-2-methylbenzene | Ethylene or Vinyl Source | Pd(OAc)₂, Phosphine (B1218219) Ligand | Direct C-H functionalization potential | nih.govresearchgate.net |

| Stille | 3-Chloro-2-methylphenylstannane | Vinyl bromide | Pd(PPh₃)₄ | Broad scope, but uses toxic tin reagents | libretexts.org |

| Kumada | 3-Chloro-2-methylphenylmagnesium halide | Vinyl bromide | Ni(dppe)Cl₂ or Pd(dppf)Cl₂ | High reactivity, essentially a catalyzed Grignard reaction | acs.org |

Transformations from Substituted Benzoic Acids or Alcohols

A versatile approach involves starting with a more readily available substituted benzene (B151609) derivative, such as a benzoic acid or a phenol (B47542) (alcohol), and performing a series of functional group interconversions to build the vinyl group.

From a Substituted Phenol: The synthesis can begin with 2-methylphenol (o-cresol). This starting material can be chlorinated to yield 3-chloro-2-methylphenol. google.com From this intermediate, a multi-step sequence is required to introduce the vinyl group. A common method is to first convert the phenol to an aryl triflate, which can then participate in a transition metal-catalyzed coupling reaction with a vinylating agent. An alternative is to protect the phenol, perform ortho-formylation (introducing a -CHO group), and then use a Wittig reaction to convert the aldehyde into the desired vinyl group. acs.orggoogle.comresearchgate.net

From a Substituted Benzoic Acid: Another viable precursor is 3-chloro-2-methylbenzoic acid. sigmaaldrich.comchemicalbook.com This acid can be reduced to the corresponding benzyl (B1604629) alcohol (3-chloro-2-methylbenzyl alcohol) using a reducing agent like lithium aluminum hydride (LiAlH₄). The alcohol is then oxidized to 3-chloro-2-methylbenzaldehyde (B1590165) using a milder oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). Finally, the aldehyde is converted to this compound via a Wittig reaction, which uses a phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) to form the carbon-carbon double bond. acs.orgrsc.org This sequence provides a reliable, albeit longer, path to the target molecule with excellent control over the substitution pattern.

Table 3: Example Synthetic Sequence from Benzoic Acid

| Step | Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 | 3-Chloro-2-methylbenzoic acid | 1. SOCl₂2. LiAlH(t-BuO)₃ | 3-Chloro-2-methylbenzaldehyde | Reduction | sigmaaldrich.com |

| 2 | 3-Chloro-2-methylbenzaldehyde | Ph₃P⁺CH₃Br⁻, Base | this compound | Wittig Olefination | acs.orggoogle.com |

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of this compound involves the careful selection of reagents, catalysts, and reaction conditions to maximize product yield and purity while minimizing side reactions. Research into analogous chemical transformations provides insight into effective optimization strategies.

Heck Reaction Optimization

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, is a powerful tool for synthesizing styrenes from aryl halides. diva-portal.orgmdpi.com The reaction involves the coupling of an aryl halide (e.g., a di-halogenated 2-methyltoluene derivative) with an alkene. diva-portal.org The efficiency and outcome of the Heck reaction are highly dependent on several factors, including the choice of catalyst precursor, ligands, base, and solvent.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. libretexts.org The choice of phosphine ligands is critical, as they stabilize the palladium catalyst and influence its reactivity. For aryl chlorides, which are often less reactive than bromides or iodides, electron-rich and bulky phosphine ligands are generally required to facilitate the oxidative addition step. diva-portal.orgresearchgate.net

Research on similar Heck reactions involving aryl chlorides highlights the effectiveness of specific catalyst systems. For instance, the combination of a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as Tri(tert-butyl)phosphine (P(t-Bu)₃) has proven effective for the olefination of unactivated aryl chlorides. researchgate.net The base is also a crucial component, used to regenerate the Pd(0) catalyst at the end of the cycle. libretexts.org

Table 1: Parameters for Optimization of Heck-type Reactions

| Parameter | Variable | Purpose/Effect | Citation |

|---|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Pd(II) precursors are often activated in situ. | libretexts.orgnih.gov |

| Ligand | P(t-Bu)₃, PPh₃, Di(tert-butylphosphino)ferrocene | Stabilizes the catalyst; electron-rich, bulky ligands enhance reactivity with aryl chlorides. | researchgate.net |

| Base | Triethylamine (NEt₃), Sodium acetate (NaOAc), N,N-Dicyclohexylmethylamine | Neutralizes the HX produced and regenerates the Pd(0) catalyst. | mdpi.comlibretexts.org |

| Solvent | Dimethylformamide (DMF), Toluene | Solubilizes reactants and influences reaction rate and stability. | mdpi.comresearchgate.net |

| Alkene Source | Ethylene, Vinylboronic acid, Butyl acrylate (B77674) | The source of the vinyl group to be coupled with the aryl halide. | mdpi.comresearchgate.net |

Wittig Reaction Optimization

The Wittig reagent is prepared in a two-step process: first, the reaction of triphenylphosphine (B44618) (PPh₃) with an alkyl halide (like methyl bromide) to form a phosphonium (B103445) salt, followed by deprotonation of the salt with a strong base to form the ylide. libretexts.org The choice of base is critical for achieving a high yield of the ylide. Strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used. masterorganicchemistry.com

Optimization focuses on ensuring complete ylide formation and maximizing the yield of the subsequent olefination step. The reaction conditions, including solvent and temperature, can influence the stereoselectivity (E/Z ratio) of the resulting alkene, although this is not a factor for a terminal alkene like this compound. numberanalytics.com The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. libretexts.org

Table 2: Parameters for Optimization of Wittig Reactions

| Parameter | Variable | Purpose/Effect | Citation |

|---|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Reacts with an alkyl halide to form the phosphonium salt precursor to the ylide. | masterorganicchemistry.com |

| Base | n-Butyllithium (n-BuLi), Sodium amide (NaNH₂) | Deprotonates the phosphonium salt to generate the nucleophilic ylide. | libretexts.orgmasterorganicchemistry.com |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and ylide. | wikipedia.orgwikipedia.org |

| Temperature | -78 °C to room temperature | Low temperatures are often used for ylide formation to control reactivity. | chemicalbook.com |

| Starting Carbonyl | 3-Chloro-2-methylbenzaldehyde | The electrophile that reacts with the ylide to form the desired alkene. | wikipedia.org |

Grignard Reagent Coupling

Another potential pathway involves a transition metal-catalyzed coupling of a Grignard reagent with a vinyl halide. researchgate.net This would involve the formation of 3-chloro-2-methylphenylmagnesium halide from the corresponding aryl halide. The Grignard reagent is a potent nucleophile and strong base, necessitating anhydrous reaction conditions to prevent it from being quenched by water or other protic sources. wikipedia.orgmnstate.edu The optimization of this pathway would focus on the efficient formation of the Grignard reagent and the selection of an appropriate transition metal catalyst (e.g., a palladium(0) complex) to facilitate the cross-coupling with a vinyl partner like vinyl bromide. researchgate.net

Reactivity and Chemical Transformations of 3 Chloro 2 Methylstyrene

Reactivity of the Vinyl Moiety

The carbon-carbon double bond of the vinyl group is electron-rich, making it susceptible to attack by electrophiles and a participant in addition and cycloaddition reactions. The substitution pattern on the aromatic ring, particularly the ortho-methyl group, can sterically influence these reactions.

Electrophilic Addition Reactions

Electrophilic addition to the vinyl group of styrenes typically follows Markovnikov's rule, where the electrophile adds to the terminal carbon, and the resulting benzylic carbocation is stabilized by the aromatic ring. The subsequent attack by a nucleophile completes the addition. jiwaji.edu In the case of 3-Chloro-2-methylstyrene, the reaction begins with the nucleophilic attack of the double bond on an electrophile, leading to the formation of a carbocation at the benzylic position. jiwaji.edu This carbocation is then attacked by a nucleophile to yield the final product. The presence of electron-donating groups on the aromatic ring can further stabilize this carbocation and facilitate the reaction. jiwaji.edu

The general mechanism for electrophilic addition is as follows:

The electrophile (E+) is attacked by the electron-rich alkene, forming a carbocation intermediate.

The nucleophile (Nu-) attacks the carbocation to form the final product.

For this compound, the substituents on the ring influence the reaction rate. The methyl group is weakly electron-donating, which helps stabilize the benzylic carbocation, while the chlorine atom is electron-withdrawing through induction but can donate electron density through resonance.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, involve the formation of a cyclic molecule from two or more unsaturated molecules. The vinyl group of this compound can potentially act as a dienophile or a dipolarophile. However, the steric hindrance presented by the ortho-methyl group can significantly impact the feasibility of these reactions.

Research on the [3+2] cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with various olefins has shown that while styrenes can be suitable substrates, α-methylstyrene was found to be unreactive under the studied conditions. acs.org This suggests that steric bulk on or near the vinyl group, as is the case with the ortho-methyl substituent in this compound, may hinder the approach of the reacting species, thereby preventing the reaction. Formal [3+2] cycloadditions between aryl epoxides and alkenes have also been studied, noting that substituents on the alkene are important for stereocontrol. mdpi.com

Radical Addition Reactions

The vinyl group can undergo free radical addition, a process that is often initiated by a radical species and proceeds via a chain mechanism. These reactions can be influenced by steric and electronic factors. cmu.edu The addition of thiophenol to substituted styrenes has been a subject of study to understand these factors.

In a study on the free radical addition of thiophenol to various substituted α-methylstyrenes, the relative reactivities were determined. oregonstate.edu While this compound was not specifically tested, data for the closely related 2-chloro-α-methylstyrene provides insight. The presence of a chlorine atom on the ring was found to influence the reaction rate. oregonstate.edu The general mechanism involves the addition of a thiyl radical (PhS•) to the double bond to form a stabilized benzylic radical intermediate, which then abstracts a hydrogen atom from another thiophenol molecule to propagate the chain. oregonstate.edu

| Substituent (on Isopropenylarene) | Relative Reactivity (k/k₀) |

|---|---|

| p-OCH₃ | 2.09 |

| p-CH₃ | 1.34 |

| m-CH₃ | 1.09 |

| H | 1.00 |

| p-Cl | 0.81 |

| m-Cl | 0.66 |

| m-CF₃ | 0.62 |

Reactivity of the Aryl Chloride Moiety

The chlorine atom attached to the aromatic ring is generally unreactive towards classical nucleophilic substitution but can be activated for displacement under specific conditions or participate in powerful transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions (SₙAr)

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). pressbooks.publumenlearning.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.org

In this compound, the substituents are a methyl group (electron-donating) and a vinyl group (weakly activating). Neither of these is a strong electron-withdrawing group capable of sufficiently stabilizing the SₙAr intermediate. Therefore, this compound is expected to be highly resistant to nucleophilic aromatic substitution under standard conditions. libretexts.org Reactions would likely require very harsh conditions (high temperature and pressure) or proceed through an alternative, high-energy mechanism such as the formation of a benzyne (B1209423) intermediate with the use of a very strong base. pressbooks.pub

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com Aryl chlorides, including this compound, can serve as substrates in these reactions, although they are generally less reactive than the corresponding aryl bromides or iodides. researchgate.netmdpi.com This lower reactivity necessitates the use of specialized catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryls and styrenes. wikipedia.org The coupling of aryl chlorides requires robust catalytic systems to overcome the strength of the C-Cl bond. nih.gov The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 °C | nih.gov |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane / H₂O | Room Temp - 80 °C | researchgate.net |

| [PdCl(allyl)]₂ / cataCXium A | K₂CO₃ | Toluene (B28343) / H₂O | 100 °C | Generic Conditions |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govnih.gov The reaction of an aryl chloride like this compound with another alkene would lead to the formation of a more complex stilbene-like structure. While palladium is the most common catalyst, nickel-based systems have also been developed. However, some nickel catalysts have shown no reactivity with aryl chlorides under certain conditions. The regioselectivity of the addition to the alkene partner can be an issue, particularly with non-biased olefins. nih.gov

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 100 °C | Generic Conditions |

| NiCl₂ / Ligand | NaOH | DMF | 150 °C | |

| PdCl₂(PPh₃)₂ | NaOAc | DMA or NMP | 120-150 °C | Generic Conditions |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. nih.govsci-hub.se The reaction is invaluable for the synthesis of substituted alkynes. As with other cross-coupling reactions, aryl chlorides are more challenging substrates than aryl bromides or iodides, often requiring higher temperatures and more specialized catalysts to achieve good yields. sci-hub.se

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | NEt₃ or Piperidine | THF or DMF | 60-100 °C | organic-chemistry.orgsci-hub.se |

| Pd(OAc)₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | Dioxane | 80 °C | Generic Conditions |

| Pd-NHC Complexes / CuI | Cs₂CO₃ | Toluene | 110 °C | Generic Conditions |

Reactivity of the Methyl Group

The methyl group at the ortho position to the vinyl substituent is not merely an inert spectator. Its benzylic nature makes it susceptible to a variety of chemical modifications, primarily through pathways involving the formation of a stabilized benzylic radical or cation.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

The benzylic C(sp³)–H bonds of the methyl group are the weakest C-H bonds in the molecule, rendering them prime targets for functionalization reactions such as oxidation and halogenation.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Research on analogous poly(methylstyrene) systems demonstrates that the benzylic methyl groups can be oxidized to form aldehyde and carboxylic acid groups. researchgate.net This transformation is often achieved using catalysts like copper(II) chloride in the presence of an oxidant such as tert-butyl hydroperoxide. researchgate.net The reaction proceeds through a radical mechanism where the benzylic hydrogen is abstracted, followed by oxidation of the resulting benzylic radical.

Halogenation: The introduction of a halogen atom at the benzylic position is a common transformation. This can be achieved through radical halogenation mechanisms. For instance, methods developed for the chlorination of poly(p-methylstyrene) using aqueous sodium hypochlorite (B82951) with a phase-transfer catalyst can be applied conceptually to this compound. acs.org Another approach involves the use of cobalt(III) acetate (B1210297) in the presence of a chloride source like lithium chloride, which facilitates the formation of a benzylic radical that is subsequently quenched by a chloride ion to yield the chloromethyl product. acs.org A multi-step synthesis can also yield the corresponding ortho-chloromethylstyrene, showcasing a pathway to this halogenated derivative. researchgate.net

The table below summarizes representative conditions for benzylic functionalization based on analogous methylstyrene systems.

| Functionalization | Reagents/Catalyst | Product Group | Reference |

| Oxidation | tert-Butyl hydroperoxide, Copper(II) chloride | Aldehyde, Carboxylic Acid | researchgate.net |

| Chlorination | Sodium hypochlorite, Phase-transfer catalyst | Chloromethyl | acs.org |

| Chlorination | Cobalt(III) acetate, Lithium chloride | Chloromethyl | acs.org |

| Amination | Manganese Perchlorophthalocyanine, PhI=NTces | Amine | researchgate.net |

Beyond oxidation and halogenation, other benzylic functionalizations are possible. Manganese-catalyzed C-H amination has been shown to be effective for various benzylic substrates, highlighting the potential for direct installation of nitrogen-containing groups. researchgate.net The key intermediate in many of these transformations is the benzylic radical, which can also be generated via electro-photochemical methods or through hydrogen atom abstraction by reagents like the one formed from Et₃SiH and KOtBu. uni-regensburg.deresearchgate.net

Chemo- and Regioselectivity in Complex Transformations

This compound possesses two main sites of reactivity: the vinyl group and the benzylic methyl group. This duality presents challenges and opportunities in terms of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific site of bond formation in a reaction.

The outcome of a reaction is heavily influenced by the interplay of steric and electronic effects from its substituents:

Steric Hindrance: The ortho-methyl group creates significant steric congestion around the vinyl group. This can hinder the approach of bulky reagents to the double bond, potentially slowing down reactions or favoring attack at the less hindered terminal carbon. Studies on the hydroformylation of 2-chlorostyrene, a structurally similar compound, show that ortho-substituents can dramatically decrease the reaction rate due to steric hindrance. nih.gov

Electronic Effects: The chlorine atom at the meta-position relative to the vinyl group is electron-withdrawing. This effect deactivates the aromatic ring towards electrophilic substitution and reduces the electron density of the vinyl group. This deactivation can slow the rate of reactions where the vinyl group acts as a nucleophile. For example, in hydroamination reactions, styrenes with electron-withdrawing groups have been found to be less reactive. nih.gov Conversely, the chloro-substituent can influence regioselectivity in reactions like hydroboration, where it was shown to increase the propensity for addition at the alpha-carbon of the vinyl group in p-chlorostyrene. scielo.org.bo

In complex transformations, reaction conditions can be tuned to selectively target either the vinyl or the methyl group. For example, transition-metal catalyzed reactions like hydroformylation, hydroamination, or oxyamination typically occur at the vinyl group. nih.govnih.govrsc.org In contrast, reactions proceeding via radical mechanisms, such as those initiated by light or radical initiators, often favor functionalization at the benzylic methyl position. uni-regensburg.deresearchgate.net

The table below illustrates the regioselectivity observed in reactions on the vinyl group of substituted styrenes, providing insight into the expected behavior of this compound.

| Reaction | Substrate Example | Catalyst/Reagents | Major Regioisomer | Key Factor | Reference |

| Hydroformylation | Styrene (B11656) | Rh₁/PNP-ND | Branched Aldehyde | Catalyst Ligands | nih.gov |

| Hydroamination | 4-Methylstyrene | Pd Complex + p-TsOH | Markovnikov Product | Dual Catalysis | nih.gov |

| Hydroxyazidation | Styrene | Biocatalytic Cascade (SMO-HheG) | α-Azido-β-ol | Enzyme Selectivity | nih.gov |

| Hydroboration | p-Chlorostyrene | Borane (BH₃) | Increased α-addition | Electronic Effect | scielo.org.bo |

Furthermore, the vinyl group's tendency to polymerize presents a competing reaction pathway that must be managed, particularly under acidic or radical conditions. nih.gov The choice of catalyst and reaction conditions is therefore critical to achieving high chemo- and regioselectivity, enabling the synthesis of specific target molecules from this versatile building block. Biocatalytic methods, for instance, offer exceptional control, as demonstrated in the regiodivergent hydroxyazidation of alkenes to produce specific chiral 1,2-azidoalcohols with high precision. nih.gov

Polymerization Science of 3 Chloro 2 Methylstyrene

Homopolymerization Studies

3-Chloro-2-methylstyrene can undergo polymerization to form homopolymers with distinct properties. The presence of both a chloro and a methyl group on the phenyl ring influences the monomer's reactivity and the resulting polymer's characteristics.

Radical Polymerization: Mechanism and Kinetics

This compound is known to undergo radical polymerization. The general mechanism follows the standard steps of initiation, propagation, and termination characteristic of free-radical vinyl polymerization.

Initiation: The process can be initiated by common thermal initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under controlled temperature conditions. These initiators decompose to form primary radicals, which then attack the vinyl group of the this compound monomer to start a polymer chain.

Propagation: The newly formed monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain.

Termination: The growing polymer chains are terminated primarily through combination or disproportionation reactions.

Detailed kinetic studies, including the determination of propagation rate constants (k_p), termination rate constants (k_t), and activation energies specifically for the homopolymerization of this compound, are not available in the reviewed literature. Such data would be crucial for precisely controlling the molecular weight and polydispersity of the resulting poly(this compound).

Cationic Polymerization: Initiator Systems and Chain Transfer

Specific research on the cationic polymerization of this compound is not documented in the available search results. Information regarding specific initiator systems, the role of co-initiators, and the prevalence of chain transfer reactions for this particular monomer is absent.

Lewis Acid Catalysis

While Lewis acids are common catalysts for the cationic polymerization of styrene (B11656) and its derivatives, no studies detailing their use specifically with this compound, nor any data on the resulting polymer characteristics, were found.

Electro-initiated Cationic Polymerization

There is no available information in the search results regarding the electro-initiated cationic polymerization of this compound.

Anionic Polymerization: Living Polymerization Aspects

Detailed studies on the anionic polymerization of this compound, including the potential for living polymerization, are not present in the available literature. Achieving a living anionic polymerization requires stringent purity and specific initiator systems, and no such conditions have been reported for this monomer.

Copolymerization with Other Monomers

This compound is utilized as a monomer in the synthesis of copolymers, where its incorporation can enhance properties such as thermal stability. vulcanchem.com However, specific research data, such as monomer reactivity ratios with common comonomers (e.g., styrene, methyl methacrylate), are not available in the provided search results. This information is essential for predicting copolymer composition and tailoring the final properties of the material.

Without reactivity ratio data, it is not possible to construct data tables or provide detailed research findings on the copolymerization behavior of this compound.

Radical Copolymerization with Styrene and Acrylates

No specific studies detailing the radical copolymerization of this compound with styrene or various acrylates were identified. As a result, crucial data such as monomer reactivity ratios (r1, r2), which dictate the composition and sequence distribution of the resulting copolymer, are not available. General principles of radical polymerization suggest that the electronic and steric effects of the chloro and methyl groups at the 2 and 3 positions would influence the reactivity of the vinyl group, but quantitative data is absent from the surveyed literature.

Cationic Copolymerization with Isobutylene (B52900) and Other Styrenics

Similarly, there is a lack of published research on the cationic copolymerization of this compound with highly reactive monomers like isobutylene or other styrenic derivatives. The literature contains extensive research on the cationic polymerization of monomers like α-methylstyrene and p-methylstyrene, but this information cannot be directly extrapolated to this compound due to the unique electronic and steric environment created by its specific substitution pattern.

Anionic Copolymerization

The investigation yielded no specific information regarding the anionic copolymerization of this compound. Anionic polymerization is highly sensitive to the purity of reagents and the electronic nature of the monomer. The presence of a chlorine atom on the aromatic ring could potentially lead to side reactions, but without experimental data, any discussion remains speculative.

Advanced Polymer Architectures

Block Copolymers

While the synthesis of block copolymers containing various substituted styrenes is well-documented, no examples specifically utilizing this compound were found. The synthesis of well-defined block copolymers requires controlled/living polymerization techniques, and the suitability of this compound for these methods has not been reported.

Graft Copolymers

The synthesis of graft copolymers can be achieved through several strategies, including "grafting from," "grafting to," and "grafting through" a macromonomer. Research on graft copolymers containing related monomers like poly(p-chloromethyl styrene) exists, where the chloromethyl group provides a convenient site for initiating graft polymerization. However, no such studies involving the less reactive chloro group of this compound have been found.

Star Polymers

The formation of star polymers often involves either a "core-first" or "arm-first" approach, frequently utilizing living polymerization techniques. The lack of data on the controlled polymerization of this compound means that its use in creating well-defined star architectures is also undocumented in the available literature.

Computational and Theoretical Investigations of 3 Chloro 2 Methylstyrene and Its Derivatives

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations.

The presence of the vinyl and methyl groups on the benzene (B151609) ring of 3-chloro-2-methylstyrene allows for the existence of different conformers, which arise from rotation around single bonds. For substituted styrenes, the primary conformational question revolves around the dihedral angle between the plane of the phenyl ring and the plane of the vinyl group. oup.com

Computational studies on related molecules, such as 3-methylstyrene, have identified multiple stable conformers. aip.org For 3-methylstyrene, two conformers, cis and trans, are predicted, differing in the orientation of the vinyl group relative to the methyl group. aip.org The energy difference between these conformers is very small, with calculations at the B3LYP-D3BJ/Def2TZVP level of theory suggesting the cis conformer is lower in energy by only 2.1 cm⁻¹. aip.org This small energy difference indicates that both conformers are likely to be present at room temperature. aip.org

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. For substituted styrenes, the PES is often calculated by varying the torsional angle of the vinyl group relative to the aromatic ring. uu.nl These calculations help to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). uu.nl For example, studies on 2,3-diphenylbutadiene, which contains styrene (B11656) units, show a delicate balance between the planarity of the butadiene system and the styrene subsystems, with a global minimum at a s-gauche geometry. uu.nl

The planarity of styrene and its derivatives is a topic of long-standing discussion, balancing the stabilizing effect of conjugation, which favors a planar structure, against steric hindrance, which can favor a non-planar conformation. hhu.de For this compound, steric repulsion between the ortho-methyl group and the vinyl group, as well as the meta-chloro substituent, influences the preferred conformation.

Theoretical methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory are used to investigate this balance. hhu.de For many substituted styrenes, a planar or near-planar arrangement is found to be the most stable. acs.org However, significant steric hindrance can lead to a twisted ground-state geometry. nih.gov

Torsional barriers, the energy required to rotate the vinyl group relative to the phenyl ring, are key parameters determined from computational studies. For planar styrenes, the barrier to C=C torsion is approximately 6.5 kcal/mol. nih.gov In a study of 3-methylstyrene, the V3 barrier for methyl group internal rotation was calculated to be 30.67 cm⁻¹ for the cis conformer and 11.04 cm⁻¹ for the trans conformer, highlighting how conformational changes can significantly affect internal rotational barriers. aip.org These barriers are crucial for understanding the molecule's dynamic behavior and the rates of interconversion between different conformers.

Table 1: Calculated Conformational Data for 3-Methylstyrene (a related compound) Data from computational studies on 3-methylstyrene, a closely related derivative.

| Parameter | cis-Conformer | trans-Conformer | Method |

| Relative Energy | 0 cm⁻¹ (lower) | 2.1 cm⁻¹ | B3LYP-D3BJ/Def2TZVP aip.org |

| V₃ Torsional Barrier (Methyl) | 30.67 cm⁻¹ | 11.04 cm⁻¹ | BELGI-Cs code analysis aip.org |

Conformational Analysis and Potential Energy Surfaces

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its chemical reactivity. Computational methods provide valuable descriptors of electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comnumberanalytics.com

The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical reactivity descriptors. taylorandfrancis.com A high HOMO energy indicates a better electron donor, while a low LUMO energy indicates a better electron acceptor. mdpi.com A small HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com

For this compound, the electron-donating methyl group and the electron-withdrawing chloro group will influence the energies and distributions of the frontier orbitals. DFT calculations are commonly used to determine these properties. For instance, in related studies on styrene polymerization inhibitors, DFT calculations (at the UB3LYP/6-311+G level) were used to calculate HOMO and LUMO energies to predict inhibitor effectiveness. mdpi.com

The distribution of electron density in a molecule is rarely uniform. Some atoms carry partial positive charges, while others carry partial negative charges. This charge distribution can be quantified using computational methods, such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). saskoer.ca

The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions and for predicting sites of electrophilic or nucleophilic attack. For this compound, the electronegative chlorine atom would be expected to create a region of negative electrostatic potential, while the aromatic protons and the vinyl group would be associated with regions of positive or less negative potential. researchgate.net

Table 2: Key Electronic Descriptors and Their Significance

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater ability to donate electrons (nucleophilicity). mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater ability to accept electrons (electrophilicity). taylorandfrancis.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower stability. numberanalytics.com |

| MEP | Molecular Electrostatic Potential. | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction mechanisms. researchgate.netresearchgate.net

For derivatives of this compound, such as in polymerization reactions, DFT has been used extensively. acs.org For example, computational studies on the cationic polymerization of p-methylstyrene have helped to explain the role of the solvent and initiating system, confirming that an ionic liquid environment facilitates a more controlled polymerization compared to traditional solvents like dichloromethane. mdpi.com

In another example, DFT calculations have been employed to understand the stereoselectivity in the polymerization of styrene catalyzed by rare-earth metal complexes. rsc.org These studies revealed that noncovalent interactions between additives and the growing polymer chain were the primary factors controlling the stereochemical outcome of the reaction. rsc.org Similarly, computational modeling has been used to investigate the mechanism of anionic polymerization of styrene derivatives, clarifying the role of active chain-end association and the kinetics of chain propagation. researchgate.net These examples show how theoretical modeling can provide a detailed, atomistic understanding of reaction mechanisms that would be difficult to obtain through experimental means alone.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of activation energies and the characterization of the high-energy structures that govern reaction rates. For derivatives of this compound, this analysis is crucial for understanding and optimizing chemical transformations.

Computational studies on analogous substituted styrenes reveal insights into several key reaction types:

Electrophilic Additions: In reactions such as acid-catalyzed hydration, the rate-limiting step is often the addition of a proton to the vinyl group, proceeding through a carbocationic transition state. cas.cz The stability of this transition state is highly dependent on the electronic nature of the substituents on the phenyl ring. cas.cz For a molecule like this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group would both influence the charge distribution and stability of this intermediate. The mechanism for such reactions is often denoted as A-SE2. cas.cz Ab initio calculations on radical additions to styrenes suggest an unsymmetrical transition state. uni-muenchen.de

Hydrohalogenation and Halogen Migration: Computational modeling has been employed to understand the mechanism of reactions like copper(I)-catalyzed 1,3-halogen migration, which accomplishes a formal hydrobromination of styrenes. rsc.org These models help in rationalizing the reaction outcomes and guiding the development of more efficient catalytic systems. rsc.org

Hydroboration: The hydroboration of styrenes involves a four-center transition state with simultaneous formation of B-C and H-C bonds. scielo.org.bo The regioselectivity of the addition is influenced by both steric and electronic effects. Electron-withdrawing substituents, such as a chloro group, have been shown to influence the distribution of boron addition across the double bond. scielo.org.bo

| Transformation Type | Computational Method | Key Findings from Transition State Analysis | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydration | Kinetic Acidity Functions, Hammett Equation | Proceeds via an A-SE2 mechanism with a rate-limiting proton transfer to form a carbocationic transition state. Substituent effects are critical. | cas.cz |

| Copper-Catalyzed 1,3-Halogen Migration | DFT | Modeling helps in understanding reaction outcomes and enantioselectivity by analyzing the transition state of the halogen transfer. | rsc.org |

| Electrophilic Radical Addition | Ab initio calculations | Kinetic experiments and theoretical calculations favor an unsymmetrical transition state for the addition of electrophilic radicals to the alkene. | uni-muenchen.de |

| Hydroboration | Mechanistic Studies | The transition state involves a four-center adduct. Electron-withdrawing substituents can significantly alter the regioselectivity of the addition. | scielo.org.bo |

Polymerization Initiation and Propagation Mechanisms

The substituents on the styrene monomer profoundly affect its polymerization behavior. Computational studies, particularly using DFT, are instrumental in dissecting the initiation and propagation steps of various polymerization mechanisms.

Coordination Polymerization: For polymerization catalyzed by transition metals like palladium or scandium, DFT calculations can model the insertion of the monomer into the metal-carbon bond. mdpi.comacs.org Key factors investigated include:

Regioselectivity: The insertion can occur in a 1,2- or 2,1-fashion. Calculations show that the relative energy barriers for these two pathways determine the polymer's regiochemistry. mdpi.com Steric hindrance from the catalyst's ligands and the monomer itself can influence which insertion pathway is favored. mdpi.com

Stereoselectivity: The stereochemistry of the resulting polymer (e.g., syndiotactic vs. isotactic) can be predicted by analyzing the transition states for monomer insertion into the growing polymer chain. acs.org For halogenated styrenes, specific catalysts have been shown to yield highly syndiotactic polymers. researchgate.net Non-covalent interactions, such as C-H···π interactions between the monomer and the catalyst, can play a crucial role in regulating stereoselectivity. acs.org

Radical Polymerization: In controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), substituent effects are also significant. cmu.edu Studies on a series of substituted styrenes have shown that monomers with electron-withdrawing (EW) substituents, such as a chloro group, tend to polymerize faster and with better control than those with electron-donating (ED) substituents. cmu.edu This is attributed to the influence of the substituent on both the propagation rate constant (kp) and the atom transfer equilibrium constant (Keq). cmu.edu

| Polymerization Type | Effect of Electron-Withdrawing Groups (e.g., -Cl) | Computational Insight | Reference |

|---|---|---|---|

| Coordination Polymerization (Pd-catalyzed) | Alters electronic and steric profile, affecting insertion energy barriers. | DFT calculations can determine the relative stability of 1,2- vs. 2,1-insertion transition states, predicting regioselectivity. | mdpi.com |

| Coordination Polymerization (Sc-catalyzed) | Can lead to high syndiotacticity with specific catalysts. | DFT studies show that C–H···π interactions between the monomer and catalyst can regulate stereoselectivity. | acs.orgresearchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Increases polymerization rate and improves control (lower polydispersity). | Substituents affect the propagation constant (kp) and equilibrium constant (Keq), correlating with the Hammett equation. | cmu.edu |

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules. sci-hub.se For this compound, these techniques can provide a detailed assignment of experimental spectra and offer insights into the molecule's electronic structure and conformational landscape.

Methodology: DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G* or 6-311++G(d,p), are standard for predicting a range of spectroscopic data. nih.govnih.gov The accuracy of these predictions allows for a confident correlation with experimental results. sci-hub.se

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can compute harmonic vibrational frequencies, infrared intensities, and Raman activities. nih.govnih.gov This information is essential for making a complete assignment of the experimental IR and Raman spectra, especially for complex molecules with low symmetry where many vibrational modes are coupled. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra. sci-hub.se It can predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. sci-hub.se These calculations also provide information about the nature of the electronic transitions, often described in terms of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.netthegoodscentscompany.com These predicted values, when compared to experimental data, serve as a powerful tool for structural confirmation.

Conformational Analysis: For molecules with rotational freedom, such as substituted styrenes, computational methods can identify stable conformers and their relative energies. aip.org For example, in 3-methylstyrene, two conformers (cis and trans, based on the relative orientation of the vinyl and methyl groups) are predicted, with a very small energy difference between them. aip.org Similar analysis would be applicable to this compound to understand its conformational preferences.

| Spectroscopic Technique | Computational Method | Predicted Properties | Reference |

|---|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP/6-311G*) | Vibrational frequencies, IR intensities, Raman activities, Potential Energy Distribution (PED). | nih.govnih.gov |

| UV-Visible | TD-DFT | Absorption wavelengths (λ_max), oscillator strengths, HOMO-LUMO energy gap, transition assignments. | sci-hub.senih.gov |

| NMR | DFT (GIAO method) | ¹H and ¹³C chemical shifts. | researchgate.netthegoodscentscompany.com |

| Microwave Spectroscopy | DFT, XIAM, BELGI-Cs | Rotational constants, conformational energies, internal rotation barriers. | aip.org |

Advanced Spectroscopic Characterization of 3 Chloro 2 Methylstyrene and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-chloro-2-methylstyrene and its polymers by providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the different types of protons present in the this compound monomer and its polymer. The chemical shifts (δ) of the protons are influenced by their local electronic environment. libretexts.org

In the ¹H NMR spectrum of the This compound monomer , distinct signals are observed for the vinyl protons, the aromatic protons, and the methyl protons. The vinyl group typically exhibits a complex splitting pattern due to the geminal, cis, and trans couplings between the protons. The aromatic protons show signals in the downfield region, with their chemical shifts and splitting patterns being influenced by the positions of the chloro and methyl substituents on the benzene (B151609) ring. The methyl protons usually appear as a singlet in the upfield region.

For poly(this compound) , the ¹H NMR spectrum changes significantly upon polymerization. The sharp signals of the vinyl protons disappear, and broad resonances corresponding to the protons in the polymer backbone appear. The aromatic and methyl proton signals also broaden. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative number of each type of proton, confirming the successful polymerization.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Styrenic Compounds

| Proton Type | 3-Methylstyrene rsc.org | 2-Methylstyrene (B165405) rsc.org | 4-Methylstyrene rsc.org | Polystyrene researchgate.net |

|---|---|---|---|---|

| Aromatic | 7.01-7.18 | 7.05-7.15 | 7.01-7.15 | 6.57-7.08 |

| Vinylic | - | - | - | 6.05 (end-group) |

| Methyl | 2.33 | 2.30 | - | 0.96 (end-group) |

| Polymer Backbone | - | - | - | 1.31, 1.82 |

¹³C NMR for Carbon Backbone and Substituent Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its polymer gives a distinct signal.

In the This compound monomer , separate signals are expected for the two vinyl carbons, the six aromatic carbons (some of which may be non-equivalent due to the substitution pattern), and the methyl carbon. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the chloro and methyl substituents.

Upon polymerization to poly(this compound) , the signals for the vinylic carbons are replaced by signals for the aliphatic carbons of the polymer backbone. The chemical shifts of the aromatic carbons can also be affected by the stereochemistry (tacticity) of the polymer chain. kpi.ua The quaternary aromatic carbon "next to the polymer chain" is especially sensitive to the sequence distribution in copolymers. kpi.ua

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Styrenic Compounds

| Carbon Type | α-Methylstyrene nih.gov | Poly(p-methylstyrene) researchgate.net | Poly(styrene) researchgate.net |

|---|---|---|---|

| Aromatic (Substituted) | 143.39 | - | - |

| Aromatic (Unsubstituted) | 128.25, 125.57 | - | - |

| Vinylic | - | - | - |

| Polymer Backbone (CH) | - | - | - |

| Polymer Backbone (CH₂) | - | - | - |

| Methyl | 21.79 | - | - |

Note: Specific data for this compound is not available in the provided results. The solvent is CDCl₃.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its polymer.

The IR spectrum of the This compound monomer would be expected to show characteristic absorption bands for:

C-H stretching of the vinyl group (~3080 cm⁻¹)

C=C stretching of the vinyl group (~1630 cm⁻¹)

C-H stretching of the aromatic ring (~3030 cm⁻¹)

C=C stretching within the aromatic ring (~1600, 1580, 1490 cm⁻¹)

C-H bending of the aromatic ring (out-of-plane), which is sensitive to the substitution pattern.

C-Cl stretching (~700-800 cm⁻¹)

C-H stretching and bending of the methyl group.

Upon polymerization to poly(this compound) , the most significant change in the IR spectrum is the disappearance of the bands associated with the vinyl group. The other characteristic bands, such as those for the aromatic ring and the C-Cl bond, will remain, confirming the integrity of the substituted phenyl group within the polymer structure. For instance, in poly(α-methylstyrene), characteristic peaks for out-of-plane C-H bending are observed around 657-759 cm⁻¹, and aromatic C-H stretching is seen near 3000 cm⁻¹. kemdikbud.go.idresearchgate.net

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Styrenic Polymers

| Functional Group | Poly(α-methylstyrene) kemdikbud.go.idorientjchem.org | Poly(4-chlorostyrene) researchgate.net |

|---|---|---|

| Aromatic C-H Stretch | ~3000 | - |

| Aliphatic C-C | 1029, 1085 | - |

| Aromatic C-H Bend (out-of-plane) | 657, 698, 759 | - |

| C-Cl Stretch | - | ~155 |

Note: The C-Cl stretch for poly(4-chlorostyrene) appears in the far-infrared region.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of This compound monomer would feature a strong band for the C=C vinyl stretch around 1630 cm⁻¹. researchgate.net Aromatic ring vibrations would also be prominent.

For poly(this compound) , the strong vinyl C=C stretching band would be absent, which is a clear indicator of polymerization. researchgate.net The Raman spectrum of the polymer serves as a characteristic fingerprint, with bands corresponding to the vibrations of the polystyrene backbone and the substituted aromatic rings. For example, in chlorinated compounds, C-Cl stretching modes can be observed in the Raman spectrum. researchgate.net

Table 4: Characteristic Raman Bands (cm⁻¹) for Styrenic Monomers and Polymers

| Compound | Vinyl C=C Stretch | Aromatic Ring Bending/Stretching |

|---|---|---|

| Styrene (B11656) Monomer researchgate.net | ~1630 | - |

| Polystyrene researchgate.net | Absent | 1182, 1199 |

| 4-Methylstyrene Monomer researchgate.net | ~1630 | - |

| 4-Methylstyrene Polymer researchgate.net | Absent | 1600, 1610 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it provides crucial information for molecular formula confirmation and structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₉H₉Cl), the exact mass can be calculated and compared with the experimentally measured mass. nih.gov The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. chemguide.co.uk The molecular ion peak (M+) will appear as two peaks separated by two mass-to-charge units (m/z), with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. chemguide.co.uk This isotopic signature is a key identifier for chlorine-containing compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl | PubChem |

| Molecular Weight | 152.62 g/mol | PubChem nih.gov |

| Exact Mass (³⁵Cl) | 152.0392780 Da | PubChem nih.gov |

| Exact Mass (³⁷Cl) | 154.036328 Da | Calculated |

This table presents key molecular properties of this compound.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Common fragmentation pathways for substituted styrenes can involve cleavage of the vinyl group or loss of substituents from the aromatic ring. For this compound, potential fragmentation could include the loss of a chlorine atom or a methyl radical. The fragmentation of the vinyl group can also occur. The presence of chlorine isotopes will also be reflected in the fragment ions that retain the chlorine atom, showing a similar 3:1 isotopic pattern. chemguide.co.uk The analysis of these fragments helps to piece together the original structure of the molecule. whitman.edu

Microwave Spectroscopy for High-Resolution Rotational Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides precise information about the molecular geometry and electronic structure. researchgate.net For a molecule like this compound, microwave spectroscopy can be used to determine its rotational constants, which are inversely related to the principal moments of inertia. researchgate.net

The analysis of the rotational spectrum can reveal the presence of different conformers (isomers that can be interconverted by rotation about single bonds). researcher.lifeaip.org For instance, in the related molecule 3-methylstyrene, two conformers, cis and trans, have been identified based on the orientation of the vinyl group relative to the methyl group. aip.org A similar conformational analysis could be performed for this compound. The presence of the chlorine atom, with its nuclear quadrupole moment, can cause hyperfine splitting of the rotational lines, providing further structural details.

Advanced Spectroscopic Techniques for Polymer Characterization

The polymerization of this compound leads to the formation of poly(this compound). Advanced spectroscopic techniques are essential for characterizing the resulting polymer, providing information on its molecular weight distribution and thermal properties.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. unt.edu In GPC, a polymer solution is passed through a column packed with porous beads. unt.edu Larger polymer chains are excluded from the pores and elute first, while smaller chains can enter the pores and have a longer retention time. unt.edu

The output from a GPC experiment is a chromatogram showing the distribution of molecular weights in the polymer sample. researchgate.net From this data, various molecular weight averages can be calculated, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). The ratio of these two values, known as the polydispersity index (PDI or M_w/M_n), provides a measure of the breadth of the molecular weight distribution. mdpi.commdpi.com A PDI value close to 1 indicates a narrow distribution, which is often desirable in controlled polymerization processes. unt.edu

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |

| PDI (Polydispersity Index) | A measure of the uniformity of the polymer chain lengths (Mw/Mn). |

This table describes key parameters obtained from Gel Permeation Chromatography.

Differential Scanning Calorimetry (DSC) for Thermal Transitions of Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is widely used to characterize the thermal transitions of polymers, such as the glass transition temperature (Tg). researchgate.net

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. kinampark.com The Tg is a critical property of a polymer, as it defines the upper temperature limit for its use in many applications. For poly(this compound), DSC analysis would reveal its glass transition temperature. The presence of bulky substituents on the styrene ring, such as the chloro and methyl groups, can influence the Tg. For example, studies on other substituted polystyrenes have shown that bulky groups can increase the Tg due to steric hindrance, which restricts chain mobility. nsf.gov

| Thermal Transition | Description |

| Glass Transition (Tg) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. kinampark.com |

| Melting Temperature (Tm) | The temperature at which a crystalline polymer transitions to a liquid state. |

| Crystallization Temperature (Tc) | The temperature at which a polymer crystallizes upon cooling from the melt. |

This table outlines the primary thermal transitions in polymers that can be analyzed using Differential Scanning Calorimetry.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

This article has systematically examined the chemical compound 3-Chloro-2-methylstyrene, also known by its IUPAC name 1-chloro-3-ethenyl-2-methylbenzene. The key information collated indicates that this compound is a substituted styrene (B11656), a class of molecules with significant industrial and research applications. Its fundamental chemical and physical properties have been outlined, providing a foundational dataset for future research endeavors.

The primary role identified for this compound is as a monomer for the synthesis of polymers and copolymers. vulcanchem.com The presence of the chloro and methyl groups on the styrene backbone is suggested to impart specific properties to the resulting polymers, such as enhanced thermal stability. vulcanchem.com Furthermore, its utility as a chemical intermediate and a building block in the synthesis of specialty chemicals, coatings, adhesives, and potentially biologically active compounds has been noted.

The reactivity of this compound is governed by its functional groups. The vinyl group is susceptible to polymerization, while the chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions. The methyl group also presents a site for potential oxidation reactions.

Unaddressed Research Questions and Challenges

Despite its potential applications, a significant number of research questions regarding this compound remain unanswered. There is a notable scarcity of published, in-depth scientific studies focusing specifically on this isomer. The following are key challenges and knowledge gaps:

Detailed Polymerization Studies: While its role as a monomer is proposed, there is a lack of detailed studies on its polymerization kinetics, reactivity ratios in copolymerization with other common monomers, and the specific properties (e.g., mechanical, thermal, optical) of the resulting homopolymers and copolymers.

Comprehensive Reactivity Profile: The reactivity of this compound has been described in general terms. However, specific studies detailing its reaction mechanisms, the influence of the chloro and methyl substituents on the reactivity of the vinyl group, and its performance in various types of chemical transformations are missing.

Spectroscopic and Analytical Data: There is a need for a comprehensive public database of its spectroscopic data (e.g., detailed NMR, IR, Mass, and UV-Vis spectra) to facilitate its identification and characterization in complex mixtures.

Synthesis Optimization: While general synthetic routes for substituted styrenes are known, research dedicated to optimizing the synthesis of this compound for high purity and yield is not readily available.

Biological Activity: The potential for this compound to serve as a precursor for biologically active compounds is mentioned, but there is no available research to substantiate this claim.

Potential Avenues for Future Investigations

The existing knowledge gaps provide a clear roadmap for future research on this compound. The following are potential avenues for investigation:

Advanced Polymer Synthesis and Characterization: Future studies could focus on the controlled polymerization of this compound using techniques like living anionic polymerization to produce well-defined polymers. acs.org A thorough investigation of the physical and chemical properties of these polymers would be highly valuable. The development of copolymers with other functional monomers could also lead to new materials with tailored properties.

Exploration of Novel Chemical Transformations: A systematic study of the reactivity of this compound could uncover novel synthetic pathways to other valuable chemical entities. For instance, its use in cross-coupling reactions or more complex multi-component reactions could be explored.

Development of Sustainable Alternatives: Research into greener synthesis routes for this compound and its use as a building block for more sustainable materials, potentially from bio-based feedstocks, aligns with the current trends in green chemistry. mdpi.com

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the reactivity, spectroscopic properties, and polymerization behavior of this compound, providing valuable insights to guide experimental work.

Chemical Recycling of Polymers: Investigating the potential for chemical recycling of polymers derived from this compound could contribute to the development of a circular economy for plastic materials. eurekalert.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Chloro-2-methylstyrene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation of methylstyrene derivatives. For purity validation, combine gas chromatography (GC) with mass spectrometry (MS) to detect trace impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity, focusing on the chloro-methyl substitution pattern . Crystallographic data from the Cambridge Crystallographic Data Centre (CCDC) can further validate structural assignments .

Q. How should researchers handle safety and exposure controls for this compound in laboratory settings?

- Methodological Answer : Use NIOSH-certified eye protection (e.g., face shields) and nitrile gloves to prevent skin contact. Work under fume hoods with local exhaust ventilation. Monitor airborne concentrations using gas detectors calibrated to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds. Dispose of contaminated materials via licensed hazardous waste services .

Q. What crystallographic techniques are recommended for analyzing this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving bond angles and torsional conformations. Deposit raw data in the CCDC database (CCDC No. 20676057) for peer validation. Use software like Mercury or Olex2 to refine structures and calculate R-factors (<0.05 for high confidence) .

Q. How can NMR spectroscopy distinguish regioisomers in chloro-methyl-substituted styrenes?

- Methodological Answer : Compare chemical shifts in ¹H NMR: the methyl group adjacent to chlorine in this compound appears deshielded (δ 2.4–2.6 ppm). For ambiguous cases, use NOESY or 2D-COSY to confirm spatial proximity between substituents .

Advanced Research Questions

Q. How can contradictory antibacterial activity data for this compound derivatives be resolved?

- Methodological Answer : Replicate assays using standardized protocols (e.g., MIC testing against S. aureus ATCC 25923). Cross-validate with crystallographic data to rule out structural misassignment. Perform dose-response curves and statistical analysis (e.g., ANOVA) to identify outliers. Contradictions may arise from solvent polarity effects on bioavailability .

Q. What computational methods optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G** level to model reaction pathways. Calculate activation energies for chlorination steps and compare with experimental yields. Molecular dynamics simulations can predict solvent effects (e.g., acetic acid vs. DCM) on reaction kinetics .

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to assess electron density distribution. Use X-ray crystallography to confirm adduct geometry. Compare reaction rates with substituted dienophiles (e.g., maleic anhydride vs. tetrazines) to isolate steric contributions .

Q. What interdisciplinary approaches enhance the application of this compound in materials science?